![molecular formula C30H28N2O2 B14194674 2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] CAS No. 918107-40-1](/img/structure/B14194674.png)
2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes two oxazole rings connected by a 1,4-phenylene bridge, each substituted with 2,3,4-trimethylphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,4-trimethylbenzaldehyde with 1,4-phenylenediamine in the presence of an oxidizing agent to form the intermediate Schiff base. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the oxazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro-oxazole derivatives.
科学的研究の応用
2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological targets.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] involves its interaction with specific molecular targets. The oxazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene:
2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one): This compound features benzoxazinone rings instead of oxazole rings.
2,2’-(1,3-Phenylene)bis-2-oxazoline: This compound has a similar oxazole structure but with a 1,3-phenylene bridge.
Uniqueness
The uniqueness of 2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] lies in its specific substitution pattern and the presence of two oxazole rings connected by a 1,4-phenylene bridge. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
918107-40-1 |
|---|---|
分子式 |
C30H28N2O2 |
分子量 |
448.6 g/mol |
IUPAC名 |
5-(2,3,4-trimethylphenyl)-2-[4-[5-(2,3,4-trimethylphenyl)-1,3-oxazol-2-yl]phenyl]-1,3-oxazole |
InChI |
InChI=1S/C30H28N2O2/c1-17-7-13-25(21(5)19(17)3)27-15-31-29(33-27)23-9-11-24(12-10-23)30-32-16-28(34-30)26-14-8-18(2)20(4)22(26)6/h7-16H,1-6H3 |
InChIキー |
FISZHLHDHPFNFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=NC=C(O4)C5=C(C(=C(C=C5)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
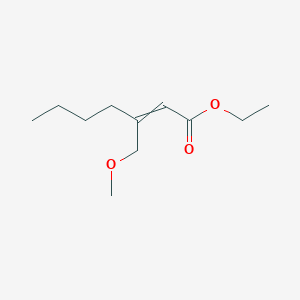
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)


![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
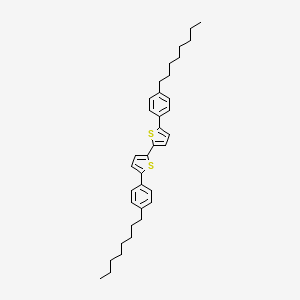
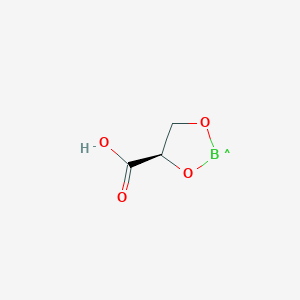
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)

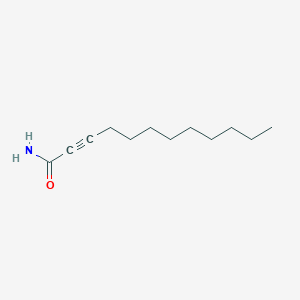
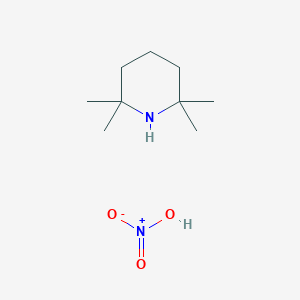
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
